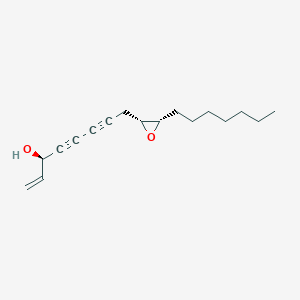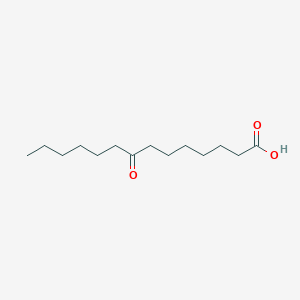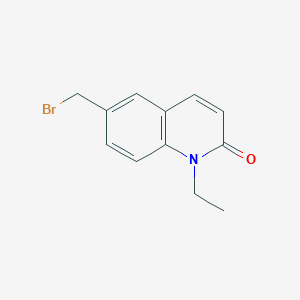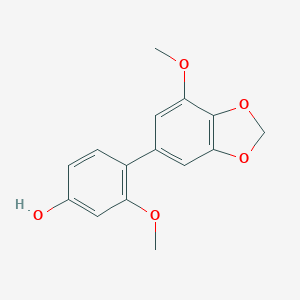
3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol, also known as 7-hydroxykratom alkaloid or 7-OH, is a natural compound found in the leaves of Mitragyna speciosa, commonly known as kratom. Kratom is a tropical evergreen tree native to Southeast Asia, and its leaves have been traditionally used for their medicinal properties. 7-OH is a promising compound that has gained attention in recent years due to its potential therapeutic benefits.
作用机制
The mechanism of action of 7-OH involves its interaction with the mu-opioid receptors in the brain. It acts as a partial agonist, meaning it binds to the receptor and activates it to a lesser extent than a full agonist such as morphine. This results in a milder analgesic effect and a lower risk of addiction and tolerance development.
生化和生理效应
The biochemical and physiological effects of 7-OH are similar to those of other opioids, including pain relief, sedation, and euphoria. However, 7-OH has been shown to have a lower risk of addiction and tolerance development than other opioids. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic benefits.
实验室实验的优点和局限性
One advantage of using 7-OH in lab experiments is its natural origin, which makes it a safer and more ethical alternative to synthetic compounds. It also has a lower risk of addiction and tolerance development than other opioids, making it a promising candidate for pain management. However, one limitation is the difficulty in obtaining pure 7-OH due to the complex extraction and purification process. It is also difficult to control the dosage and concentration of 7-OH in lab experiments, which may affect the reproducibility and reliability of the results.
未来方向
There are several future directions for the research on 7-OH, including:
1. Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of 7-OH as a treatment for various diseases.
2. Molecular Mechanisms: More research is needed to understand the molecular mechanisms of 7-OH's analgesic, anti-inflammatory, and antioxidant properties.
3. Formulation Development: Research is needed to develop safe and effective formulations of 7-OH for clinical use.
4. Pharmacokinetics: Further research is needed to understand the pharmacokinetics of 7-OH, including its absorption, distribution, metabolism, and excretion.
Conclusion
In conclusion, 3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol, also known as 3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenoltom alkaloid or 7-OH, is a natural compound found in the leaves of Mitragyna speciosa. It has shown promising therapeutic benefits, including analgesic, anti-inflammatory, and antioxidant properties. Further research is needed to evaluate its safety and efficacy as a treatment for various diseases and to understand its molecular mechanisms. 7-OH is a promising compound that has the potential to revolutionize the field of pain management and provide new treatments for inflammatory and oxidative stress-related diseases.
合成方法
The synthesis method of 7-OH involves the extraction of kratom leaves using solvents such as ethanol or methanol. The extract is then subjected to various purification steps, including acid-base extraction and chromatography, to isolate 7-OH. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
7-OH has been the subject of several scientific studies due to its potential therapeutic benefits. It has been shown to have analgesic, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of 7-OH include:
1. Pain Management: 7-OH has been shown to have potent analgesic properties, making it a potential alternative to opioid-based painkillers. It acts on the mu-opioid receptors in the brain, which are responsible for pain perception, to provide pain relief.
2. Anti-Inflammatory: 7-OH has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. It inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
3. Antioxidant: 7-OH has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. It scavenges free radicals and reduces oxidative damage to cells.
属性
CAS 编号 |
136051-65-5 |
|---|---|
产品名称 |
3-Methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol |
分子式 |
C15H14O5 |
分子量 |
274.27 g/mol |
IUPAC 名称 |
3-methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)phenol |
InChI |
InChI=1S/C15H14O5/c1-17-12-7-10(16)3-4-11(12)9-5-13(18-2)15-14(6-9)19-8-20-15/h3-7,16H,8H2,1-2H3 |
InChI 键 |
AJPLNVVDRIKWPU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1OCO2)C3=C(C=C(C=C3)O)OC |
规范 SMILES |
COC1=CC(=CC2=C1OCO2)C3=C(C=C(C=C3)O)OC |
同义词 |
3'-HDMDB 3'-hydroxy-5,5'-dimethoxy-3,4-methylenedioxybiphenyl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



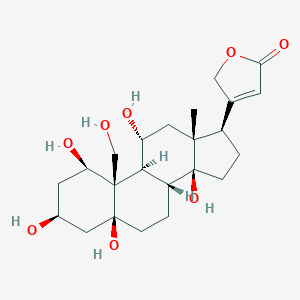
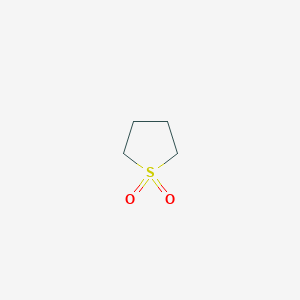
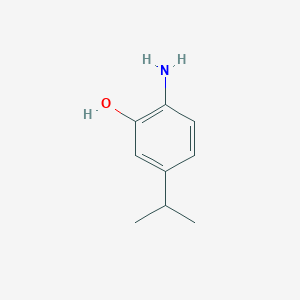
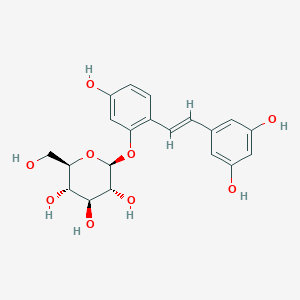
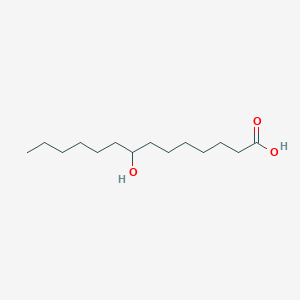
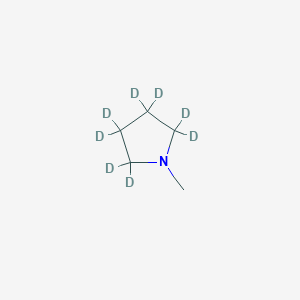
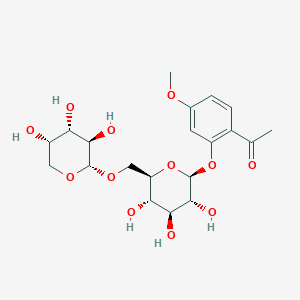
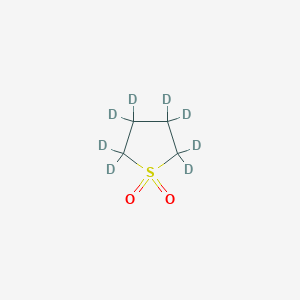

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
